molecular formula C13H16LiNO4 B4920280 lithium 3-[(4-isopropoxybenzoyl)amino]propanoate

lithium 3-[(4-isopropoxybenzoyl)amino]propanoate

Cat. No.: B4920280
M. Wt: 257.2 g/mol
InChI Key: DWLJQCVJCDTGBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 3-[(4-isopropoxybenzoyl)amino]propanoate, also known as Li-4IBP, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in the field of neuroscience, specifically in the study of bipolar disorder and other mood disorders.

Mechanism of Action

The exact mechanism of action of lithium 3-[(4-isopropoxybenzoyl)amino]propanoate is not fully understood, but it is believed to act on the GSK-3β signaling pathway. GSK-3β is a protein kinase that plays a role in the regulation of mood, cognition, and neuroplasticity. This compound may inhibit GSK-3β, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to increase the expression of glutamate receptors, which play a role in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using lithium 3-[(4-isopropoxybenzoyl)amino]propanoate in lab experiments is its specificity for the GSK-3β signaling pathway. This allows for targeted studies of the effects of GSK-3β inhibition on neuronal activity and neurotransmitter levels. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several potential future directions for research on lithium 3-[(4-isopropoxybenzoyl)amino]propanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal activity and neurotransmitter levels. Finally, there is potential for the development of new compounds based on the structure of this compound with improved solubility and specificity for the GSK-3β signaling pathway.

Synthesis Methods

The synthesis of lithium 3-[(4-isopropoxybenzoyl)amino]propanoate involves the reaction of 4-isopropoxybenzoic acid with lithium hydroxide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with 3-aminopropanoic acid to yield this compound.

Scientific Research Applications

Lithium 3-[(4-isopropoxybenzoyl)amino]propanoate has been studied for its potential therapeutic effects in the treatment of bipolar disorder. It has been shown to have mood-stabilizing properties and may be useful in the management of manic and depressive episodes. Additionally, this compound has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

lithium;3-[(4-propan-2-yloxybenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.Li/c1-9(2)18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJQCVJCDTGBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)OC1=CC=C(C=C1)C(=O)NCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16LiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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